Molecular Weight and Boiling Point Differentiation of N,N-Bis(2-chloropropyl)-p-toluenesulphonamide vs. the Bis(2-chloroethyl) Congener
The bis(2-chloropropyl) compound (CAS 83898-38-8) exhibits a molecular weight of 324.27 g/mol and a calculated boiling point of 422.2 °C at 760 mmHg, values that are substantially elevated compared to the bis(2-chloroethyl) comparator (CAS 42137-88-2; MW 296.21 g/mol; bp 409.1 °C at 760 mmHg). This +28.06 g/mol mass differential and +13.1 °C boiling point elevation directly reflect the additional methylene and methyl branching within each chloropropyl arm and carry practical implications for distillation cut collection, GC-MS identification, and shipping/regulatory classifications. [1]
| Evidence Dimension | Molecular weight and boiling point |
|---|---|
| Target Compound Data | MW = 324.27 g/mol; bp = 422.2 °C at 760 mmHg (calculated) |
| Comparator Or Baseline | N,N-Bis(2-chloroethyl)-p-toluenesulfonamide (CAS 42137-88-2): MW = 296.21 g/mol; bp = 409.1 °C at 760 mmHg |
| Quantified Difference | ΔMW = +28.06 g/mol (+9.5%); Δbp = +13.1 °C |
| Conditions | Calculated values from standardized database entries (ChemSrc, NIST WebBook); density and boiling point derived at 760 mmHg reference pressure |
Why This Matters
This molecular weight and boiling point difference ensures unambiguous identity confirmation via GC-MS or LC-MS when both compounds are concurrently handled in a synthesis laboratory, preventing cross-contamination and enabling accurate purity assessment during procurement quality control.
- [1] NIST Chemistry WebBook. N,N-Bis(2-chloroethyl)-p-toluenesulfonamide (CAS 42137-88-2). Molecular weight: 296.213 g/mol. https://webbook.nist.gov/chemistry/. For the target compound boiling point, see also Baidu Baike entry for the chloroethyl analog listing bp 409.1 °C and density 1.305 g/cm³. Accessed April 2026. View Source
